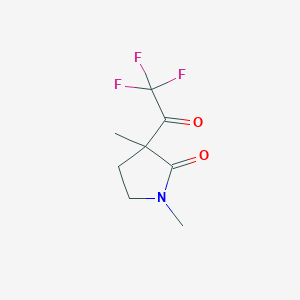
1,3-Dimethyl-3-(trifluoroacetyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-3-(trifluoroacetyl)-2-pyrrolidinone, commonly known as DMAP, is a highly versatile and widely used chemical compound in the field of organic chemistry. It is a heterocyclic compound that contains a pyrrolidine ring with a trifluoroacetyl group attached to it. DMAP is used as a catalyst in various chemical reactions due to its unique properties, such as its ability to act as a nucleophilic catalyst and its high reactivity towards acylating agents.
Mechanism of Action
DMAP acts as a nucleophilic catalyst in various chemical reactions. It reacts with the carbonyl group of the acylating agent to form an intermediate, which then undergoes a nucleophilic attack by the nucleophile. The DMAP catalyst then acts as a proton acceptor, which facilitates the formation of the final product.
Biochemical and Physiological Effects:
DMAP does not have any known biochemical or physiological effects on the human body. It is a chemical compound that is used solely for scientific research purposes.
Advantages and Limitations for Lab Experiments
The advantages of using DMAP as a catalyst in chemical reactions include its high reactivity towards acylating agents, its ability to act as a nucleophilic catalyst, and its low toxicity. The limitations of using DMAP include its high cost and the fact that it is not effective in all chemical reactions.
Future Directions
The future directions for the use of DMAP in scientific research include the development of new methods for synthesizing DMAP, the development of new applications for DMAP in chemical reactions, and the optimization of existing methods for using DMAP as a catalyst. Additionally, further research is needed to investigate the potential environmental impact of using DMAP in chemical reactions and to develop more sustainable alternatives to DMAP.
Synthesis Methods
DMAP can be synthesized using various methods, including the reaction of pyrrolidine with trifluoroacetic anhydride, the reaction of pyrrolidine with trifluoroacetic acid, and the reaction of pyrrolidine with trifluoroacetyl chloride. The most commonly used method for synthesizing DMAP is the reaction of pyrrolidine with trifluoroacetic anhydride.
Scientific Research Applications
DMAP is widely used in scientific research as a catalyst in various chemical reactions, such as esterification, amidation, and acylation reactions. It is also used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and natural products.
properties
CAS RN |
173549-69-4 |
|---|---|
Product Name |
1,3-Dimethyl-3-(trifluoroacetyl)-2-pyrrolidinone |
Molecular Formula |
C8H10F3NO2 |
Molecular Weight |
209.17 g/mol |
IUPAC Name |
1,3-dimethyl-3-(2,2,2-trifluoroacetyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H10F3NO2/c1-7(5(13)8(9,10)11)3-4-12(2)6(7)14/h3-4H2,1-2H3 |
InChI Key |
KBOZEFDBIAIHIK-UHFFFAOYSA-N |
SMILES |
CC1(CCN(C1=O)C)C(=O)C(F)(F)F |
Canonical SMILES |
CC1(CCN(C1=O)C)C(=O)C(F)(F)F |
synonyms |
2-Pyrrolidinone, 1,3-dimethyl-3-(trifluoroacetyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)
![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)


![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)
![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)



![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)